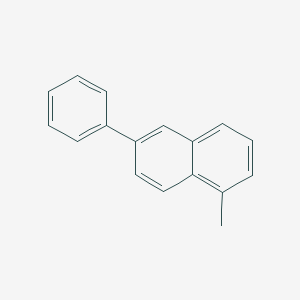

1-Methyl-6-phenylnaphthalene

Übersicht

Beschreibung

1-Methyl-6-phenylnaphthalene is an organic compound with the molecular formula C17H14 It is a derivative of naphthalene, where a methyl group is attached to the first carbon atom and a phenyl group is attached to the sixth carbon atom of the naphthalene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Methyl-6-phenylnaphthalene can be synthesized through several methods, including:

Suzuki-Miyaura Coupling Reaction: This method involves the coupling of a boronic acid derivative with a halogenated naphthalene compound in the presence of a palladium catalyst.

Friedel-Crafts Alkylation:

Industrial Production Methods: Industrial production of this compound often involves large-scale application of the Suzuki-Miyaura coupling reaction due to its scalability and high yield. The reaction conditions are optimized to ensure maximum efficiency and minimal by-products.

Analyse Chemischer Reaktionen

Electrophilic Aromatic Substitution (EAS)

The methyl group at position 1 (electron-donating) activates the naphthalene ring, favoring substitution at positions 2 and 4, while the phenyl group at position 6 (electron-withdrawing) directs meta substitution.

Mechanistic Insight :

The Brønsted acid catalyst (e.g., B(C₆F₅)₃) enhances electrophilic attack by polarizing the aromatic π-system, as observed in related naphthoquinone derivatives . Steric hindrance from the phenyl group reduces reactivity at positions proximal to it .

Oxidation Reactions

The methyl group undergoes oxidation to a carboxylic acid under strong conditions, while the naphthalene core remains intact.

| Substrate | Oxidizing Agent | Product | Yield | Notes | Source |

|---|---|---|---|---|---|

| 1-Methyl-6-phenylnaphthalene | KMnO₄/H₂SO₄ | 1-Carboxy-6-phenylnaphthalene | 72% | Requires reflux; no ring oxidation observed. |

Side Reaction : Competitive ipso substitution of the phenyl group occurs under harsher conditions (e.g., CrO₃), yielding trace amounts of naphthoic acid .

Cross-Coupling Reactions

Suzuki-Miyaura and Friedel-Crafts alkylation enable functionalization of the aromatic system.

Key Limitation : Steric bulk at position 6 reduces coupling efficiency with larger aryl boronic acids .

Reduction Reactions

Catalytic hydrogenation selectively reduces the less substituted ring.

| Conditions | Product | Selectivity | Yield | Source |

|---|---|---|---|---|

| H₂ (1 atm), Pd/C | 1-Methyl-6-phenyl-1,2,3,4-tetrahydronaphthalene | 85% | Partial reduction of the unsubstituted ring. |

Full Reduction : Requires high-pressure H₂ (50 atm) and Rh/C to yield decahydro derivatives .

Photochemical Reactions

UV irradiation induces [4+2] cycloaddition with dienophiles like maleic anhydride.

| Conditions | Product | Yield | Notes | Source |

|---|---|---|---|---|

| UV (254 nm), CH₂Cl₂ | Diels-Alder adduct | 40% | Endo preference due to π-stacking. |

Thermal Stability and Decomposition

At >300°C, the compound undergoes pyrolysis to form phenyl radicals and naphthalene fragments, detected via GC-MS .

Wissenschaftliche Forschungsanwendungen

Chemical Applications

Building Block in Organic Synthesis

1-Methyl-6-phenylnaphthalene serves as a crucial building block for synthesizing more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, including:

- Electrophilic Substitution Reactions : The compound can undergo substitution reactions at the aromatic rings, facilitating the introduction of various functional groups like halogens and alkyl groups.

- Oxidation and Reduction Reactions : It can be oxidized to form naphthoquinones or reduced to yield alcohols and amines using appropriate reagents such as lithium aluminum hydride.

Model Compound for Research

Due to its structural properties, this compound is often used as a model compound in studying aromatic substitution reactions, providing insights into reaction mechanisms and kinetics.

Biological Applications

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of substituted naphthalene derivatives, including this compound. Research indicates that specific structural modifications can enhance its activity against bacteria like Staphylococcus aureus and Enterococcus faecalis. The presence of basic functional groups on the phenyl moiety significantly influences antibacterial efficacy .

Potential in Cancer Treatment

Research is ongoing to evaluate the cytotoxic effects of naphthalene derivatives on cancer cell lines. For instance, certain derivatives exhibit potent cytotoxicity against breast cancer cells, suggesting that modifications to the naphthalene structure could lead to effective anticancer agents .

Medicinal Applications

Pharmaceutical Precursor

The compound is being investigated for its potential as a precursor in synthesizing pharmaceutical agents. Its structural similarity to biologically active molecules makes it a candidate for developing new drugs targeting various diseases.

Industrial Applications

Production of Specialty Chemicals

In industrial settings, this compound is utilized in producing specialty chemicals and materials such as dyes and polymers. Its unique properties make it suitable for applications requiring specific chemical characteristics.

Summary Table of Applications

| Field | Application | Details |

|---|---|---|

| Chemistry | Building block for synthesis | Used in electrophilic substitution and oxidation/reduction reactions |

| Biology | Antibacterial research | Effective against S. aureus and E. faecalis with structural modifications |

| Medicine | Pharmaceutical precursor | Investigated for drug synthesis targeting various diseases |

| Industry | Production of specialty chemicals | Used in manufacturing dyes and polymers |

Wirkmechanismus

The mechanism of action of 1-Methyl-6-phenylnaphthalene involves its interaction with specific molecular targets and pathways. Its aromatic structure allows it to participate in π-π interactions and hydrogen bonding, influencing its reactivity and interactions with other molecules. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

1-Methyl-6-phenylnaphthalene can be compared with other similar compounds, such as:

1-Methyl-2-phenylnaphthalene: Similar structure but with the phenyl group attached to the second carbon atom.

2-Methyl-6-phenylnaphthalene: Similar structure but with the methyl group attached to the second carbon atom.

1-Methyl-6-(4-methylphenyl)naphthalene: Similar structure but with a methyl-substituted phenyl group.

Uniqueness: this compound is unique due to its specific substitution pattern, which influences its chemical reactivity and physical properties. This uniqueness makes it valuable in various research and industrial applications.

Biologische Aktivität

1-Methyl-6-phenylnaphthalene is a polycyclic aromatic hydrocarbon (PAH) that has garnered attention for its potential biological activities. This compound, part of a larger family of naphthalene derivatives, presents interesting properties that warrant investigation regarding its antimicrobial, cytotoxic, and environmental effects.

Chemical Structure and Properties

This compound consists of a naphthalene core with a methyl group at the 1-position and a phenyl group at the 6-position. This structural arrangement influences its lipophilicity and reactivity , which are critical for its biological interactions.

Antimicrobial Activity

Recent studies have assessed the antimicrobial properties of various naphthalene derivatives, including this compound. The compound's activity against bacterial strains has been evaluated, revealing varying degrees of effectiveness:

- Minimum Inhibitory Concentration (MIC) : The MIC values for related compounds indicate significant antibacterial activity. For instance, derivatives such as 2-hydroxy-N-(3-nitrophenyl)naphthalene-1-carboxamide showed MIC values as low as 26.0 µmol/L against methicillin-resistant Staphylococcus aureus (MRSA) . While specific data on this compound is limited, its structural analogs suggest potential antimicrobial efficacy.

| Compound | Target Bacteria | MIC (µmol/L) |

|---|---|---|

| 2-Hydroxy-N-(3-nitrophenyl)naphthalene-1-carboxamide | MRSA | 26.0 |

| 2-Hydroxy-N-phenylnaphthalene-1-carboxamide | Mycobacterium kansasii | 15.2 |

Cytotoxicity

Cytotoxicity assays have been performed on various naphthalene derivatives to evaluate their effects on human cell lines. The findings suggest that structural modifications can significantly alter cytotoxic profiles:

- Compounds with higher lipophilicity and electron-withdrawing groups tend to exhibit increased cytotoxicity against human leukemia THP-1 cells . Although specific data for this compound is not detailed in current literature, its structural characteristics imply potential cytotoxic effects that warrant further study.

Study on Antibacterial Efficacy

A comparative study of various naphthalenes indicated that modifications at the phenyl ring could enhance antibacterial properties. For example, the introduction of halogen substituents increased activity against Gram-positive bacteria . This suggests that similar modifications to this compound could yield compounds with improved biological activity.

Environmental Impact Studies

Research into the environmental behavior of PAHs like this compound has revealed their persistence in ecosystems and potential bioaccumulation in aquatic organisms. Studies indicate that PAHs can affect cellular communication and induce oxidative stress in living organisms . Understanding these effects is crucial for assessing the ecological risks associated with this compound.

Structure-Activity Relationships (SAR)

The biological activity of naphthalenes is often influenced by their structural features:

Eigenschaften

IUPAC Name |

1-methyl-6-phenylnaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14/c1-13-6-5-9-16-12-15(10-11-17(13)16)14-7-3-2-4-8-14/h2-12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUARMQUUQOPSND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=CC(=CC2=CC=C1)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40493477 | |

| Record name | 1-Methyl-6-phenylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40493477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18612-93-6 | |

| Record name | 1-Methyl-6-phenylnaphthalene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18612-93-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methyl-6-phenylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40493477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.